

# Application Notes and Protocols: Solvent Red 135 in Drug Delivery Systems

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## Compound of Interest

Compound Name: Solvent Red 135

Cat. No.: B034295

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **Solvent Red 135** as a model hydrophobic fluorescent dye in the development and characterization of drug delivery systems. The following sections detail its applications, relevant protocols for formulation and analysis, and safety considerations.

## Introduction to Solvent Red 135

**Solvent Red 135** is a yellowish-red, hydrophobic dye belonging to the pyrene ketone class of solvents. While primarily used in the plastics and ink industries for its high color strength and stability, its fluorescent properties and hydrophobicity make it a suitable candidate for use as a model compound in drug delivery research. It can be encapsulated within various nanocarriers to study formulation characteristics, cellular uptake, and biodistribution, mimicking the behavior of new hydrophobic drug candidates.

Physicochemical Properties of **Solvent Red 135**:

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>6</sub> Cl <sub>4</sub> N <sub>2</sub> O	[1]
Molecular Weight	408.07 g/mol	[1]
Appearance	Yellowish-red powder	[2]
Solubility	Insoluble in water; Soluble in various organic solvents	[3]
Melting Point	308 - 310 °C	[4][5]

## Applications in Drug Delivery Systems

Due to its hydrophobic nature and fluorescence, **Solvent Red 135** can be employed as a surrogate for hydrophobic active pharmaceutical ingredients (APIs) in the following applications:

- **Formulation Development and Optimization:** To assess the encapsulation efficiency and loading capacity of various nanoparticle and liposomal formulations.
- **Cellular Uptake Studies:** To visualize and quantify the internalization of drug delivery vehicles into cells using fluorescence microscopy and flow cytometry.
- **In Vitro Release Kinetics:** To study the release profile of a model hydrophobic compound from a drug delivery system over time.
- **In Vivo Imaging and Biodistribution:** To track the systemic distribution and tumor accumulation of labeled nanocarriers in preclinical animal models.

## Experimental Protocols

The following are detailed protocols for the preparation and analysis of **Solvent Red 135**-loaded drug delivery systems.

### 3.1. Preparation of **Solvent Red 135**-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating **Solvent Red 135** using the oil-in-water (o/w) single emulsion-solvent evaporation method. This method is suitable for encapsulating hydrophobic compounds.<sup>[6][7]</sup>

#### Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- **Solvent Red 135**
- Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
- Poly(vinyl alcohol) (PVA) or other suitable surfactant
- Deionized water

#### Procedure:

- **Organic Phase Preparation:** Dissolve a specific amount of PLGA (e.g., 100 mg) and **Solvent Red 135** (e.g., 2 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
- **Aqueous Phase Preparation:** Prepare an aqueous solution of a surfactant (e.g., 2% w/v PVA in 20 mL of deionized water).
- **Emulsification:** Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator on an ice bath. The sonication parameters (e.g., power, time) should be optimized to achieve the desired particle size.
- **Solvent Evaporation:** Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- **Nanoparticle Collection:** Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated dye.
- **Lyophilization:** Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for

long-term storage.

### 3.2. Preparation of **Solvent Red 135**-Loaded Liposomes

This protocol details the thin-film hydration method for preparing liposomes containing the hydrophobic **Solvent Red 135**.<sup>[8][9]</sup>

Materials:

- Phospholipids (e.g., phosphatidylcholine, cholesterol)
- **Solvent Red 135**
- Chloroform or a chloroform:methanol mixture
- Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

- **Lipid Film Formation:** Dissolve the lipids and **Solvent Red 135** in the organic solvent in a round-bottom flask.
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask. Agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).
- **Sizing:** To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.
- **Purification:** Remove unencapsulated **Solvent Red 135** by methods such as dialysis or size exclusion chromatography.

### 3.3. Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method to quantify the internalization of **Solvent Red 135**-labeled nanoparticles by cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)

#### Materials:

- Cells of interest (e.g., cancer cell line)
- Complete cell culture medium
- **Solvent Red 135**-loaded nanoparticles
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Flow cytometer

#### Procedure:

- **Cell Seeding:** Seed the cells in a multi-well plate and allow them to adhere and grow overnight.
- **Incubation with Nanoparticles:** Treat the cells with different concentrations of **Solvent Red 135**-loaded nanoparticles suspended in complete culture medium. Incubate for various time points (e.g., 1, 4, 24 hours). Include untreated cells as a negative control.
- **Cell Harvesting:** After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
- **Sample Preparation:** Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
- **Flow Cytometry Analysis:** Analyze the cell suspension using a flow cytometer. Excite the cells with an appropriate laser and detect the fluorescence emission of **Solvent Red 135** in the corresponding channel.
- **Data Analysis:** Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.

### 3.4. Visualization of Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization of the subcellular localization of **Solvent Red 135**-loaded nanoparticles.[\[13\]](#)[\[14\]](#)

Materials:

- Cells seeded on glass coverslips
- **Solvent Red 135**-loaded nanoparticles
- Paraformaldehyde (PFA) for fixation
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- **Cell Seeding and Treatment:** Seed cells on sterile glass coverslips in a multi-well plate and treat with **Solvent Red 135**-loaded nanoparticles as described in the flow cytometry protocol.
- **Fixation:** After incubation, wash the cells with PBS and fix them with 4% PFA in PBS for 15-20 minutes at room temperature.
- **Staining:** Wash the fixed cells with PBS. If desired, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) and stain for specific organelles. Counterstain the nuclei with DAPI.
- **Mounting:** Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.
- **Imaging:** Visualize the cells using a fluorescence microscope equipped with filter sets for DAPI and **Solvent Red 135**.

## Data Presentation

Table 1: Hypothetical Encapsulation Efficiency and Physicochemical Properties of **Solvent Red 135**-Loaded Nanoparticles

Formulation	Polymer/Lipid Composition	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)
PLGA-NP1	PLGA (50:50)	150 ± 10	0.15	-25 ± 2	85 ± 5
PLGA-NP2	PLGA (75:25)	180 ± 15	0.20	-22 ± 3	80 ± 7
Lipo-SR135	DPPC:Cholesterol (2:1)	120 ± 8	0.12	-10 ± 1	92 ± 4

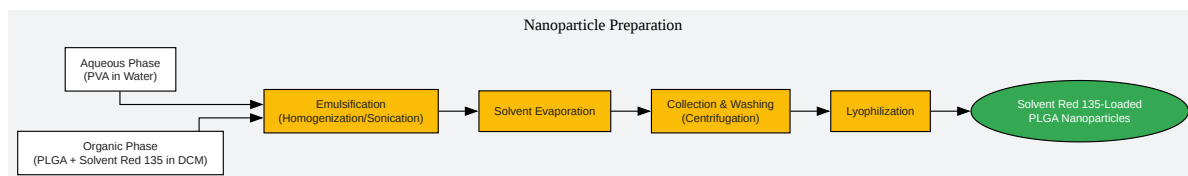
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the specific formulation parameters.

Table 2: Hypothetical Cellular Uptake of **Solvent Red 135**-Loaded PLGA Nanoparticles in Cancer Cells (4h Incubation)

Nanoparticle Concentration (µg/mL)	Percentage of Fluorescent Cells (%)	Mean Fluorescence Intensity (Arbitrary Units)
10	35 ± 4	1500 ± 200
50	78 ± 6	4500 ± 350
100	95 ± 3	8000 ± 500

Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on the cell line and experimental conditions.

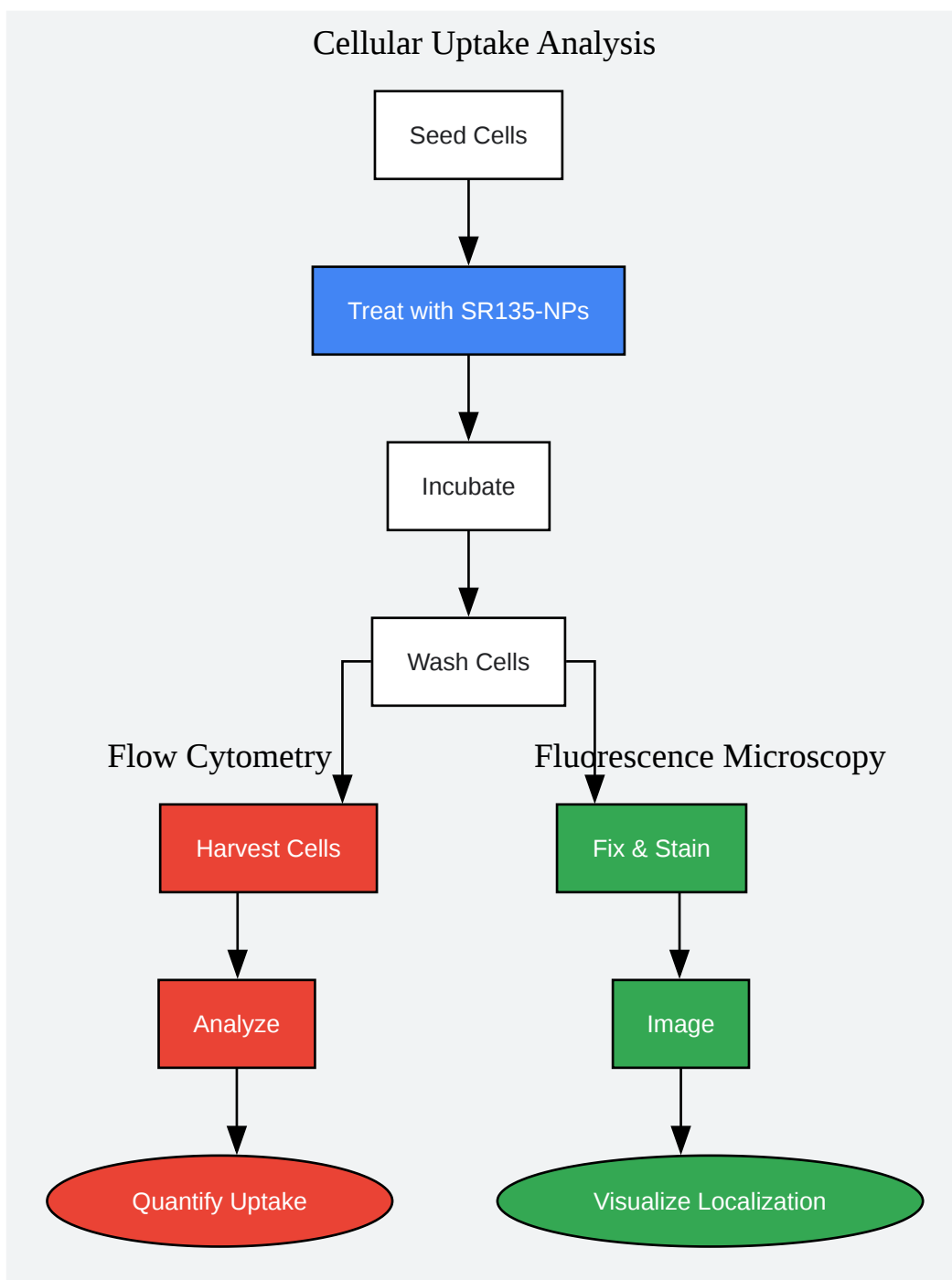
## Visualization of Workflows and Pathways



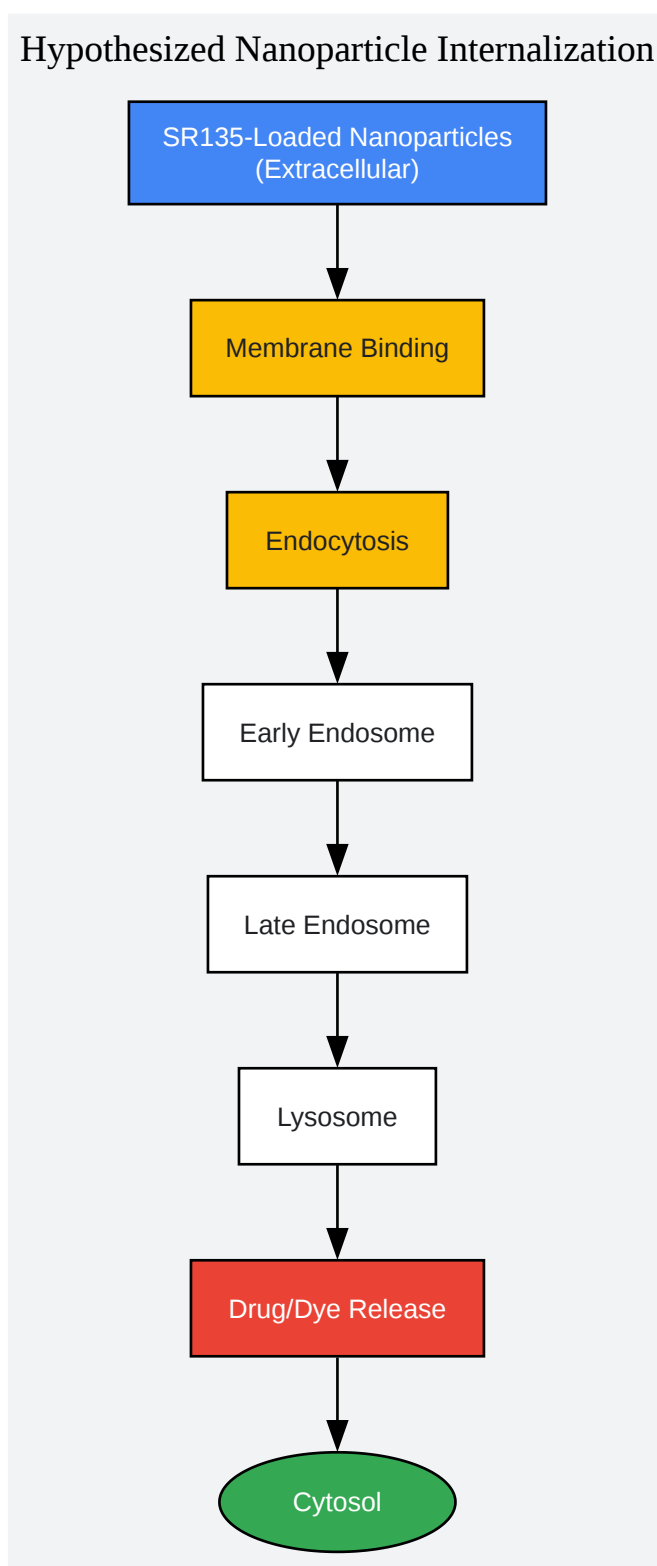
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*Workflow for preparing **Solvent Red 135**-loaded PLGA nanoparticles.*





## Hypothesized Nanoparticle Internalization

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